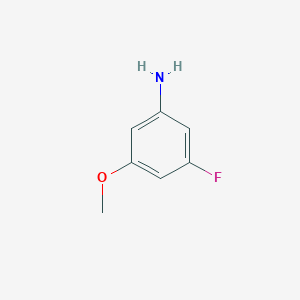

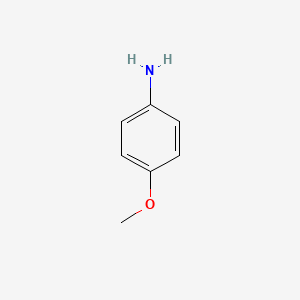

3-Fluoro-5-methoxyaniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-5-methoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO/c1-10-7-3-5(8)2-6(9)4-7/h2-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHWSRJOKTBUWBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00654284 | |

| Record name | 3-Fluoro-5-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00654284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2339-58-4 | |

| Record name | 3-Fluoro-5-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00654284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-fluoro-5-methoxyaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Fluoro-5-methoxyaniline: Properties, Synthesis, and Applications in Modern Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Contemporary Organic Synthesis

3-Fluoro-5-methoxyaniline, a substituted aromatic amine, has emerged as a crucial intermediate in the landscape of organic synthesis. Its unique molecular architecture, featuring a fluorine atom and a methoxy group meta-disposed to an amino functionality, offers a nuanced reactivity profile that is highly sought after in the development of complex molecules. This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, with a particular focus on its applications in medicinal chemistry and materials science. As a versatile synthesis intermediate, it facilitates complex organic synthesis pathways, making it an invaluable tool for researchers and drug development professionals.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective utilization in synthesis. The interplay of its functional groups dictates its solubility, reactivity, and spectral characteristics.

| Property | Value | Source |

| CAS Number | 2339-58-4 | [1] |

| Molecular Formula | C₇H₈FNO | [1] |

| Molecular Weight | 141.14 g/mol | [1] |

| Appearance | Not specified, likely a solid or liquid | |

| Boiling Point | Not specified | |

| Melting Point | Not specified | |

| Density | Not specified |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the amine protons. The aromatic region will display complex splitting patterns due to coupling between the protons and the fluorine atom.

-

¹³C NMR: The carbon NMR spectrum will exhibit characteristic shifts for the aromatic carbons, with the carbon atoms directly bonded to the fluorine, nitrogen, and oxygen atoms showing the most significant shifts. The carbon-fluorine coupling constants will be a key feature for structural confirmation.

-

FT-IR: The infrared spectrum will be characterized by absorption bands corresponding to the N-H stretching of the primary amine, C-O stretching of the methoxy group, and C-F stretching, in addition to the characteristic aromatic C-H and C=C stretching vibrations.[2]

Synthesis of this compound

The most common and practical laboratory synthesis of this compound involves the reduction of its nitro precursor, 1-fluoro-3-methoxy-5-nitrobenzene.

Experimental Protocol: Reduction of 1-Fluoro-3-methoxy-5-nitrobenzene

This protocol is a general procedure based on standard chemical reductions of nitroarenes.

Materials:

-

1-Fluoro-3-methoxy-5-nitrobenzene

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O) or Iron powder (Fe)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol (EtOH) or Acetic Acid (AcOH)

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) solution

-

Ethyl acetate (EtOAc) or Diethyl ether (Et₂O)

-

Anhydrous magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-fluoro-3-methoxy-5-nitrobenzene in ethanol or acetic acid.

-

Add an excess of the reducing agent, either tin(II) chloride dihydrate or iron powder.

-

Slowly add concentrated hydrochloric acid to the mixture. The reaction is often exothermic and may require cooling in an ice bath to maintain a controlled temperature.

-

After the initial reaction subsides, heat the mixture to reflux for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Cool the reaction mixture to room temperature and carefully basify with a concentrated solution of sodium hydroxide or potassium hydroxide until the pH is strongly alkaline. This will precipitate the tin or iron salts.

-

Extract the aqueous mixture with an organic solvent such as ethyl acetate or diethyl ether.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.

References

An In-Depth Technical Guide to 3-Fluoro-5-methoxyaniline (CAS 2339-58-4)

This guide provides a comprehensive technical overview of 3-Fluoro-5-methoxyaniline, a key building block in modern organic synthesis. Tailored for researchers, medicinal chemists, and professionals in drug development and materials science, this document delves into the compound's synthesis, properties, reactivity, and applications, grounding theoretical knowledge in practical, field-proven insights.

Introduction: The Strategic Value of a Multifunctional Building Block

This compound (also known as 3-Amino-5-fluoroanisole) is a substituted aniline that has garnered significant interest as a versatile intermediate in the synthesis of complex organic molecules.[1] Its utility stems from the unique electronic properties conferred by the strategic placement of three distinct functional groups on the aromatic ring: a nucleophilic amino group, an electron-donating methoxy group, and a strongly electron-withdrawing fluorine atom. This specific arrangement allows for a high degree of control over regioselectivity in subsequent chemical transformations, making it a valuable precursor for creating diverse molecular scaffolds.[1]

The incorporation of a fluorine atom is a particularly noteworthy feature, as it can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic profile of bioactive molecules.[2] Consequently, this compound is a sought-after intermediate in the development of novel pharmaceuticals and advanced materials.[3]

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 2339-58-4 | [4] |

| Molecular Formula | C₇H₈FNO | [4] |

| Molecular Weight | 141.14 g/mol | [4] |

| Appearance | Solid, semi-solid, or liquid | [5] |

| Boiling Point | 226.2 ± 20.0 °C (Predicted) | [6] |

| Density | 1.176 ± 0.06 g/cm³ (Predicted) | [6] |

| pKa | 3.16 ± 0.10 (Predicted) | [6] |

| Storage Temperature | 2-8°C, inert atmosphere, keep in dark place | [5][6] |

Spectroscopic Data Interpretation

While experimental spectroscopic data for this compound is not widely available in public databases, a predictive analysis based on its structure and data from analogous compounds can provide valuable insights for characterization.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the amine protons. The aromatic region would likely display complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F couplings. The methoxy group would appear as a singlet around 3.8 ppm, and the amine protons as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum would exhibit seven distinct signals. The carbon atoms attached to the fluorine and methoxy groups would show characteristic shifts, and the C-F coupling would be observable. For the analogous compound 3,5-difluoroaniline, the carbon attached to the amino group appears at approximately 147.8 ppm, while the carbons bonded to fluorine are observed around 163 ppm with a large C-F coupling constant.

-

¹⁹F NMR: The fluorine NMR spectrum would show a single resonance for the fluorine atom, likely as a triplet due to coupling with the two meta-protons. The chemical shift would be in the typical range for an aryl fluoride. For comparison, the ¹⁹F chemical shift of fluorobenzene is -113.15 ppm relative to CFCl₃.

-

IR Spectroscopy: The infrared spectrum would be characterized by N-H stretching vibrations of the primary amine in the region of 3300-3500 cm⁻¹, C-H stretching of the aromatic ring and methoxy group around 2850-3100 cm⁻¹, C=C stretching of the aromatic ring in the 1450-1600 cm⁻¹ region, and a strong C-F stretching band typically observed between 1000-1400 cm⁻¹.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z 141.14, corresponding to the molecular weight of the compound.

Synthesis and Manufacturing

The synthesis of this compound typically involves a multi-step process, with the reduction of a nitroaromatic precursor being a common final step. A representative synthetic route is outlined below.

Representative Synthetic Pathway

A plausible and efficient synthesis starts from a readily available substituted nitrobenzene. The following diagram illustrates a conceptual workflow for the preparation of this compound.

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol (Representative)

This protocol is a representative procedure adapted from established methods for the synthesis of substituted anilines.

Step 1: Synthesis of 3-Fluoro-5-nitroanisole

-

To a solution of 1,3-difluoro-5-nitrobenzene in methanol, add a solution of sodium methoxide in methanol dropwise at room temperature.

-

The reaction mixture is then heated to reflux and monitored by TLC until the starting material is consumed.

-

After completion, the solvent is removed under reduced pressure.

-

The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude 3-fluoro-5-nitroanisole, which can be purified by column chromatography if necessary.

Step 2: Synthesis of this compound

-

Dissolve 3-fluoro-5-nitroanisole in a suitable solvent such as ethanol or ethyl acetate.

-

Add a catalyst, such as 10% palladium on carbon (Pd/C).

-

The mixture is then subjected to hydrogenation with hydrogen gas (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).

-

Upon completion, the catalyst is filtered off through a pad of celite.

-

The filtrate is concentrated under reduced pressure to afford this compound. The crude product can be purified by column chromatography on silica gel.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is governed by the interplay of its three functional groups. The amino group is a potent activating group and an ortho-, para-director for electrophilic aromatic substitution. The methoxy group is also activating and ortho-, para-directing. Conversely, the fluorine atom is deactivating via its inductive effect but is also an ortho-, para-director.

This complex electronic landscape allows for a range of selective transformations:

-

N-Functionalization: The primary amine readily undergoes acylation, alkylation, sulfonylation, and diazotization reactions, providing a handle for introducing a wide variety of substituents.

-

Electrophilic Aromatic Substitution: Reactions such as halogenation, nitration, and Friedel-Crafts reactions can be directed to the positions activated by the amino and methoxy groups. The precise regioselectivity will depend on the reaction conditions and the nature of the electrophile.

-

Cross-Coupling Reactions: The aniline can be converted to an aryl halide or triflate, which can then participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form C-C and C-N bonds.

The following diagram illustrates the key reactive sites and potential transformations of this compound.

Caption: Reactivity map of this compound.

Applications in Research and Development

The unique structural features of this compound make it a valuable building block in several areas of chemical research, most notably in medicinal chemistry and materials science.

Medicinal Chemistry and Drug Discovery

Substituted anilines are prevalent scaffolds in a wide range of therapeutic agents. The presence of the fluoro and methoxy groups in this compound allows for the fine-tuning of a drug candidate's properties. For instance, a closely related analogue, 3-fluoro-4-methoxyphenyl, has been incorporated into potent inhibitors of the platelet-derived growth factor (PDGF) receptor tyrosine kinase, a target in cancer therapy.

The aniline moiety can serve as a key hydrogen bond donor/acceptor for interaction with the hinge region of kinase enzymes, a common binding motif for kinase inhibitors. The fluoromethoxy phenyl fragment can then be oriented into hydrophobic pockets of the active site, enhancing binding affinity and selectivity.

Materials Science

In materials science, fluorinated aromatic compounds are used in the synthesis of polymers, liquid crystals, and organic light-emitting diodes (OLEDs). The introduction of fluorine can alter the electronic properties, thermal stability, and processability of these materials. This compound can serve as a monomer or a precursor to monomers for the synthesis of novel high-performance materials.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is classified as harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[4] It may also cause respiratory irritation.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Skin Protection: Wear compatible chemical-resistant gloves and a lab coat.

-

Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if inhalation is possible.

Storage:

Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5]

Conclusion

This compound is a strategically important synthetic intermediate with broad applicability in medicinal chemistry and materials science. Its unique combination of functional groups provides chemists with a versatile platform for the construction of complex and diverse molecular architectures. A thorough understanding of its synthesis, properties, and reactivity, as outlined in this guide, is essential for leveraging its full potential in innovative research and development endeavors.

References

- 1. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]

- 2. 3-Bromo-5-fluoro-4-methoxyaniline | 875664-44-1 | Benchchem [benchchem.com]

- 3. calpaclab.com [calpaclab.com]

- 4. This compound | C7H8FNO | CID 40427890 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 2339-58-4 [sigmaaldrich.com]

- 6. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

An In-depth Technical Guide to 3-Fluoro-5-methoxyaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 3-Fluoro-5-methoxyaniline

This compound, a substituted aniline derivative, has emerged as a pivotal building block in modern organic synthesis. Its unique trifunctional nature, featuring an aniline, a fluoro group, and a methoxy group, provides a versatile platform for the construction of complex molecular architectures. The strategic placement of these functionalities on the aromatic ring governs its reactivity and makes it a sought-after intermediate in the pharmaceutical and materials science sectors.[1] This guide offers a comprehensive overview of its chemical identity, properties, synthesis, and applications, with a focus on its role in contemporary drug discovery.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .[2] It is also known by synonyms such as 3-Amino-5-fluoroanisole and 5-Fluoro-m-anisidine.[3][4]

Physicochemical and Safety Profile

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in research and development. These properties dictate its behavior in chemical reactions, its solubility in various solvent systems, and the appropriate handling and storage procedures.

| Property | Value | Source |

| CAS Number | 2339-58-4 | [2][3][5][6] |

| Molecular Formula | C7H8FNO | [1][2][3] |

| Molecular Weight | 141.14 g/mol | [1][2][3] |

| Appearance | Colorless liquid or solid/semi-solid | [5][6] |

| Boiling Point | 226.2 ± 20.0 °C (Predicted) | [1][3][6] |

| Density | 1.176 ± 0.06 g/cm³ (Predicted) | [1][3][6] |

| Flash Point | 90.6 °C | [1] |

| pKa | 3.16 ± 0.10 (Predicted) | [3] |

| Storage | Keep in a dark place, under an inert atmosphere, at 2-8°C | [3][5] |

Safety Information: this compound is classified with the signal word "Warning" and is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation).[5] Appropriate personal protective equipment should be worn, and handling should be conducted in a well-ventilated area.[5]

Synthesis and Mechanistic Considerations

The synthesis of this compound typically involves a multi-step process. One common synthetic route begins with the nitration of a substituted benzene ring, followed by reduction of the nitro group to an amine. The strategic introduction of the fluoro and methoxy groups is a key consideration in the overall synthetic design.

A representative synthesis could involve the following key transformations:

Caption: A plausible synthetic route to this compound.

In this illustrative pathway, the starting material, 1,3-difluoro-5-nitrobenzene, undergoes nucleophilic aromatic substitution with sodium methoxide. The highly electronegative fluorine atoms and the electron-withdrawing nitro group activate the ring towards nucleophilic attack. The methoxide ion preferentially displaces one of the fluorine atoms. The subsequent step involves the reduction of the nitro group to the corresponding aniline. This transformation can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H2 over palladium on carbon) or metal-acid combinations (e.g., zinc powder in the presence of ammonium chloride).[7] The choice of reducing agent can be critical to avoid side reactions and ensure a high yield of the desired product.

Chemical Reactivity and Synthetic Utility

The unique arrangement of the amino, fluoro, and methoxy groups on the aromatic ring of this compound imparts a distinct reactivity profile, making it a valuable synthon in organic chemistry.

-

The Amino Group: The primary amine functionality is a versatile handle for a wide range of chemical transformations. It can readily undergo acylation, alkylation, and diazotization reactions. The latter is particularly significant as it allows for the introduction of various substituents onto the aromatic ring via Sandmeyer or Schiemann reactions.[8]

-

The Fluoro Group: The presence of a fluorine atom significantly influences the electronic properties of the aromatic ring. As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect.[8] This can affect the regioselectivity of further electrophilic aromatic substitution reactions and can also enhance the metabolic stability of molecules in a medicinal chemistry context.[8][9]

-

The Methoxy Group: The methoxy group is an electron-donating group through resonance, which can influence the reactivity of the aromatic ring. It can also be a site for ether cleavage under specific reaction conditions.

The interplay of these functional groups allows for sequential and regioselective modifications, providing access to a diverse array of complex molecules.

Caption: Key reaction pathways involving this compound.

Applications in Drug Discovery and Development

The structural motifs present in this compound are frequently found in biologically active compounds, making it a valuable intermediate in pharmaceutical research.[1] The introduction of fluorine into drug candidates can often lead to improved pharmacokinetic and pharmacodynamic properties, such as enhanced metabolic stability and binding affinity.[8][9]

While specific drug molecules directly incorporating the this compound core may not be extensively documented in publicly available literature, its utility as a precursor is evident. For instance, substituted anilines are crucial for the synthesis of various heterocyclic systems, such as quinolines and benzimidazoles, which are prevalent scaffolds in medicinal chemistry.[10][11] The presence of the fluoro and methoxy groups provides opportunities for further functionalization and optimization of lead compounds.

An example of a complex molecule where a similar substituted aniline moiety is utilized is P7C3-A20, a proneurogenic and neuroprotective agent.[12] Although not a direct derivative, its structure highlights the importance of substituted anilines in the synthesis of novel therapeutic agents.[12]

Spectroscopic Characterization

The structural elucidation of this compound and its derivatives relies on a combination of spectroscopic techniques. While a comprehensive dataset is best obtained from dedicated chemical suppliers, typical characterization would include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR would show distinct signals for the aromatic protons and the methoxy group protons. 13C NMR would provide information on the carbon skeleton, and 19F NMR would confirm the presence and chemical environment of the fluorine atom.

-

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the N-H stretching of the amine, C-O stretching of the ether, and C-F stretching.

-

Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound and provide information about its fragmentation pattern.

Researchers can often find and download spectroscopic data such as NMR, HPLC, and LC-MS from the websites of chemical suppliers.[13]

Conclusion

This compound stands as a testament to the power of strategic functionalization in organic synthesis. Its unique combination of an amine, a fluorine atom, and a methoxy group on an aromatic core provides a versatile and valuable platform for the creation of novel and complex molecules. For researchers and scientists in drug discovery and materials science, a thorough understanding of its properties, synthesis, and reactivity is essential for unlocking its full potential in the development of next-generation technologies and therapeutics.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | C7H8FNO | CID 40427890 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. echemi.com [echemi.com]

- 5. This compound | 2339-58-4 [sigmaaldrich.com]

- 6. anstarmaterial.com [anstarmaterial.com]

- 7. This compound | 2339-58-4 [chemicalbook.com]

- 8. 3-Bromo-5-fluoro-4-methoxyaniline | 875664-44-1 | Benchchem [benchchem.com]

- 9. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 11. ossila.com [ossila.com]

- 12. P7C3-A20 - Wikipedia [en.wikipedia.org]

- 13. 2339-58-4|this compound|BLD Pharm [bldpharm.com]

A Comprehensive Technical Guide to 3-Fluoro-5-methoxyaniline: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-5-methoxyaniline, a substituted aniline derivative, has emerged as a crucial building block in modern organic synthesis, particularly within the pharmaceutical industry. Its unique electronic properties, imparted by the strategic placement of a fluorine atom and a methoxy group on the aromatic ring, make it a versatile intermediate for the construction of complex molecular architectures. This guide provides an in-depth analysis of this compound, covering its fundamental physicochemical properties, a detailed examination of its synthesis, its reactivity profile, and its significant applications in the development of targeted therapeutics. As a Senior Application Scientist, the following sections are designed to offer not just procedural knowledge but also the underlying chemical principles that govern its utility, ensuring a robust and validated understanding for researchers in the field.

Physicochemical and Safety Profile

A thorough understanding of a reagent's properties is paramount for its effective and safe use in a laboratory setting. The key identifiers and physicochemical data for this compound are summarized below.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₈FNO | [1] |

| Molecular Weight | 141.14 g/mol | [1] |

| CAS Number | 2339-58-4 | [1] |

| Appearance | Colorless liquid or solid/semi-solid | [2][3] |

| Boiling Point | 226.2 ± 20.0 °C (Predicted) | [4] |

| Density | 1.176 ± 0.06 g/cm³ (Predicted) | [4] |

| Flash Point | 90.6 °C | [4] |

| pKa | 3.16 ± 0.10 (Predicted) | [3] |

| Storage | Keep in dark place, Inert atmosphere, 2-8°C |

Safety and Handling

This compound is classified as harmful and requires careful handling in a well-ventilated fume hood.[1] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times.

Hazard Statements:

-

H302: Harmful if swallowed[1]

-

H315: Causes skin irritation[1]

-

H319: Causes serious eye irritation[1]

-

H332: Harmful if inhaled[1]

-

H335: May cause respiratory irritation[1]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray

-

P280: Wear protective gloves/ eye protection/ face protection

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing

Understanding the Reactivity of this compound

The synthetic utility of this compound stems from the electronic interplay between the amino (-NH₂), methoxy (-OCH₃), and fluoro (-F) substituents on the benzene ring.

-

Amino Group (-NH₂): This is a strongly activating, ortho-, para-directing group for electrophilic aromatic substitution (EAS). It is also a nucleophilic center, allowing for reactions such as acylation, alkylation, and diazotization.

-

Methoxy Group (-OCH₃): The methoxy group is also an activating, ortho-, para-director due to its ability to donate electron density to the ring through resonance.

-

Fluoro Group (-F): Fluorine is a unique substituent. It is highly electronegative, leading to a strong electron-withdrawing inductive effect (-I), which deactivates the ring towards EAS. However, it can also donate electron density through resonance (+R), making it an ortho-, para-director.

In this compound, the substituents are positioned meta to each other. The amino and methoxy groups are both ortho-, para-directors, while the fluorine atom is also an ortho-, para-director with a deactivating inductive effect. This substitution pattern directs electrophilic attack to the positions ortho and para to the strongly activating amino and methoxy groups, and ortho to the fluorine atom. The combined directing effects make the C2, C4, and C6 positions the most likely sites for electrophilic substitution. The fluorine atom's electron-withdrawing nature can also enhance the metabolic stability of molecules derived from this building block, a desirable property in drug design.[5]

Caption: Directing effects of substituents on this compound.

Synthesis of this compound

While several synthetic routes to substituted anilines exist, a common strategy for preparing this compound involves the reduction of a corresponding nitro compound. A plausible and industrially relevant synthesis pathway is outlined below.

Experimental Protocol: Synthesis via Reduction of 3-Fluoro-5-nitroanisole

This two-step process begins with the nitration of 3-fluoroanisole followed by the reduction of the nitro group.

Step 1: Nitration of 3-fluoroanisole to 3-fluoro-5-nitroanisole

-

To a stirred solution of 3-fluoroanisole in a suitable solvent such as sulfuric acid, slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) at a controlled temperature (typically 0-5 °C).

-

After the addition is complete, allow the reaction to stir at a low temperature for a specified time, monitoring the reaction progress by TLC or GC.

-

Upon completion, carefully pour the reaction mixture onto crushed ice and extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3-fluoro-5-nitroanisole.

-

Purify the crude product by recrystallization or column chromatography.

Step 2: Reduction of 3-fluoro-5-nitroanisole to this compound

-

Dissolve 3-fluoro-5-nitroanisole in a suitable solvent such as ethanol or methanol.

-

Add a catalyst, such as palladium on carbon (Pd/C), to the solution.

-

Subject the mixture to hydrogenation using a hydrogen source (e.g., a hydrogen balloon or a Parr hydrogenator) at a suitable pressure and temperature.

-

Monitor the reaction by TLC or GC until the starting material is consumed.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield this compound. The product can be further purified by distillation or chromatography if necessary.

Caption: Synthetic workflow for this compound.

Application in Drug Discovery: Synthesis of Osimertinib

A prominent example showcasing the importance of this compound is its use as a key intermediate in the synthesis of Osimertinib (Tagrisso®), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor.[6][7] Osimertinib is used to treat non-small cell lung cancer with specific EGFR mutations.

In the synthesis of Osimertinib, this compound is first nitrated to form 4-fluoro-2-methoxy-5-nitroaniline. This intermediate then undergoes a nucleophilic aromatic substitution (SNAr) reaction with a pyrimidine core, followed by further transformations to yield the final drug substance.[8] The presence of the fluoro and methoxy groups in the aniline precursor is crucial for the overall molecular structure and biological activity of Osimertinib.

Caption: Role of this compound in Osimertinib synthesis.

Spectroscopic Characterization

The identity and purity of this compound are confirmed through various spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the methoxy protons, and the amine protons. The aromatic protons will exhibit splitting patterns (coupling) due to the presence of the fluorine atom and adjacent protons.

-

¹³C NMR: The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon attached to the fluorine atom will show a characteristic large coupling constant.

-

FT-IR: The infrared spectrum will display characteristic absorption bands for the N-H stretching of the amine group (around 3300-3500 cm⁻¹), C-H stretching of the aromatic ring and the methoxy group, C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹), and C-O and C-F stretching vibrations.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) at m/z = 141, corresponding to the molecular weight of the compound.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its unique substitution pattern provides a handle for introducing fluorine and methoxy functionalities into target molecules, which can favorably modulate their biological properties. A comprehensive understanding of its physicochemical properties, reactivity, and synthesis is essential for its effective utilization in the development of novel therapeutics. The successful application of this intermediate in the synthesis of the blockbuster drug Osimertinib underscores its significance and highlights the potential for its use in the discovery of future medicines.

References

- 1. This compound | C7H8FNO | CID 40427890 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. R&D Supply this compound CAS 2339-58-4 for Research Only - ATSPACE.COM [diplomatie.gouv.ne]

- 4. nbinno.com [nbinno.com]

- 5. 3-Bromo-5-fluoro-4-methoxyaniline | 875664-44-1 | Benchchem [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. WO2022132046A1 - Improved process for preparing osimertinib or a salt thereof - Google Patents [patents.google.com]

The Strategic Role of 3-Fluoro-5-methoxyaniline in Modern Drug Discovery: A Technical Guide

Introduction: The Unassuming Architect of Complex Therapeutics

In the landscape of pharmaceutical sciences, the true value of a chemical entity is often measured by its versatility and the strategic advantages it confers upon a synthetic pathway. 3-Fluoro-5-methoxyaniline, a substituted aniline, is a quintessential example of such a pivotal building block. While not a therapeutic agent in itself, its unique electronic and steric properties make it an invaluable precursor in the synthesis of complex, high-value active pharmaceutical ingredients (APIs), particularly in the realm of targeted cancer therapies. This guide provides an in-depth technical overview of this compound, from its fundamental properties and synthesis to its critical applications in drug development, designed for researchers, scientists, and professionals in the field.

The strategic placement of a fluorine atom and a methoxy group on the aniline scaffold is not a matter of synthetic convenience but a deliberate design choice. The fluorine atom, with its high electronegativity and small size, can significantly enhance metabolic stability and binding affinity of the final drug molecule to its biological target.[1] Concurrently, the methoxy group modulates the electronic environment of the aromatic ring, influencing its reactivity and providing additional points of interaction within a protein's binding pocket. It is this synergy of substituents that positions this compound as a sought-after intermediate in the synthesis of sophisticated molecular architectures.[1][2]

Physicochemical Properties and SMILES Notation

A foundational understanding of a molecule begins with its structural and physical characteristics. The canonical SMILES (Simplified Molecular Input Line Entry System) notation for this compound is COC1=CC(=CC(=C1)N)F . This notation provides a linear, text-based representation of the molecule's two-dimensional structure.

A summary of its key physicochemical properties is presented in the table below for quick reference.

| Property | Value | Source |

| CAS Number | 2339-58-4 | --INVALID-LINK-- |

| Molecular Formula | C₇H₈FNO | --INVALID-LINK-- |

| Molecular Weight | 141.14 g/mol | --INVALID-LINK-- |

| Appearance | Clear, almost colorless liquid | N/A |

| Boiling Point | 226.2 ± 20.0 °C | N/A |

| Density | 1.176 ± 0.06 g/cm³ | N/A |

Synthesis of this compound: A Validated Protocol

The synthesis of this compound is typically achieved through the reduction of its nitro precursor, 3-fluoro-5-nitroanisole. This transformation is a robust and well-established reaction in organic chemistry, often employing metal catalysts. The following protocol is a representative, self-validating system for this synthesis.

Experimental Protocol: Reduction of 3-fluoro-5-nitroanisole

Objective: To synthesize this compound by the reduction of 3-fluoro-5-nitroanisole.

Materials:

-

3-Fluoro-5-nitroanisole

-

Methanol (MeOH)

-

Zinc powder (Zn)

-

Saturated aqueous ammonium chloride solution (NH₄Cl)

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Diatomaceous earth

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-fluoro-5-nitroanisole in methanol.

-

Addition of Reagents: To the stirred solution, add zinc powder and saturated ammonium chloride solution in portions. The reaction is exothermic and should be controlled.

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature for approximately 5 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, filter the reaction mixture through a pad of diatomaceous earth to remove insoluble impurities.

-

Solvent Removal: Concentrate the filtrate under reduced pressure to remove methanol.

-

Extraction: Perform a liquid-liquid extraction on the residue with ethyl acetate and a saturated saline solution.

-

Drying and Concentration: Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate solvent system to afford this compound as a yellow solid.

References

A Guide to the Discovery and History of Fluorinated Anilines: From Chemical Curiosities to Cornerstone Building Blocks

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluorinated anilines represent a class of compounds that have evolved from niche laboratory curiosities to indispensable building blocks in modern chemical industries, most notably in pharmaceutical and agrochemical development. Their unique physicochemical properties, imparted by the strategic incorporation of fluorine, have profound effects on molecular basicity, metabolic stability, and binding interactions. This technical guide provides an in-depth exploration of the discovery and historical development of fluorinated anilines. We will trace the origins from the initial challenges of organofluorine chemistry to the seminal synthetic breakthroughs that enabled their practical synthesis, such as the Balz-Schiemann reaction. Furthermore, this guide will dissect the critical impact of fluorination on the aniline scaffold's properties and chronicle the rise of these compounds as privileged structures in drug design, culminating in a discussion of their role in blockbuster therapeutics.

Introduction: The Dawn of a New Element in Organic Chemistry

The field of organofluorine chemistry began not with ease, but with considerable challenge. The isolation of elemental fluorine by Henri Moissan in 1886 unveiled an element of extreme reactivity, making its controlled incorporation into organic molecules a formidable task for early chemists. However, the allure of the carbon-fluorine (C-F) bond—the strongest single bond to carbon in organic chemistry—drove persistent investigation. This remarkable bond strength suggested that fluorinated organic compounds would possess exceptional thermal and metabolic stability. It was this promise that set the stage for the exploration of fluoroaromatics, with fluorinated anilines eventually emerging as a class of compounds with unparalleled utility. This guide traces the scientific journey of fluorinated anilines, from their initial synthesis to their current status as high-value intermediates in modern science.

The First Forays: Early Synthesis of Fluoroaromatics and the Balz-Schiemann Breakthrough

While the first organofluorine compound, fluoromethane, was reported in the 1830s, the reliable synthesis of fluoroaromatics remained elusive for decades. Early methods were often hazardous and lacked general applicability.

A pivotal breakthrough occurred in 1927 when German chemists Günther Balz and Günther Schiemann discovered the reaction that now bears their names.[1] The Balz-Schiemann reaction was the first practical and general method for introducing a fluorine atom onto an aromatic ring and became the cornerstone for the synthesis of fluorinated anilines and other fluoroaromatics.[1][2] The reaction proceeds via the diazotization of a primary aromatic amine (like aniline) with nitrous acid in the presence of fluoroboric acid (HBF₄).[2][3] This forms a relatively stable and often isolable aryl diazonium tetrafluoroborate salt.[4][5] Subsequent thermal decomposition of this salt yields the desired aryl fluoride, with nitrogen gas and boron trifluoride as byproducts.[1][3][5]

The significance of this discovery cannot be overstated; it provided a controlled and predictable pathway to aryl fluorides, avoiding the violent and unselective nature of direct fluorination.[1][2]

Evolution of Synthetic Strategies

While the Balz-Schiemann reaction was revolutionary, its scalability was sometimes hampered by the need for high temperatures and the potential for exothermic decomposition of the diazonium salts.[4] This spurred the development of alternative and complementary synthetic routes.

-

Nitration-Reduction Sequence : A straightforward, two-step approach involves the nitration of a pre-existing fluoroaromatic compound (e.g., fluorobenzene) followed by the chemical reduction of the resulting nitro group to an amine. This method is particularly useful when the starting fluoroaromatic is readily available.

-

Halogen Exchange (Halex) Reaction : This process has become a vital industrial method, especially for activated aromatic systems. It involves the nucleophilic substitution of a chlorine or bromine atom with fluoride, often using alkali metal fluorides like KF. The reaction is most efficient when the halogen is positioned ortho or para to a strong electron-withdrawing group, such as a nitro group. For example, 2,4-dichloronitrobenzene can be converted to 2,4-difluoronitrobenzene, which is then reduced to 2,4-difluoroaniline.

-

Modern Methodologies : Contemporary organic synthesis has introduced milder and more efficient protocols. These include photochemical variants of the Balz-Schiemann reaction that proceed at lower temperatures and the development of continuous flow reactors to safely handle potentially hazardous diazonium intermediates on a large scale.[4][6][7]

The Physicochemical Impact of Fluorination on the Aniline Scaffold

The substitution of a hydrogen atom with fluorine dramatically alters the electronic properties of the aniline molecule, which is fundamental to its utility in drug design.

Modulation of Basicity (pKa)

Aniline is a weak base, with the lone pair of electrons on the nitrogen atom being partially delocalized into the aromatic pi-system.[8] The introduction of a highly electronegative fluorine atom exerts a powerful electron-withdrawing inductive effect, pulling electron density away from the ring and, consequently, from the nitrogen atom. This reduces the availability of the lone pair to accept a proton, thereby decreasing the basicity of the amine. This effect is reflected in the pKa of the conjugate acid (the anilinium ion); a lower pKa value signifies a weaker base.

| Compound | pKa of Conjugate Acid |

| Aniline | 4.61 - 4.63 |

| 2-Fluoroaniline | 3.20 |

| 3-Fluoroaniline | 3.50 |

| 4-Fluoroaniline | 4.65 |

| Table 1: Comparison of the pKa values of the conjugate acids of aniline and its monofluorinated isomers. A lower pKa indicates weaker basicity of the parent aniline.[8][9][10][11][12][13][14] |

The data shows that fluorine substitution at the ortho and meta positions significantly reduces basicity due to the strong inductive effect. The effect is less pronounced at the para position, where the electron-donating resonance effect of the fluorine atom partially counteracts its inductive pull. This ability to finely tune the pKa of the amino group is a critical tool for medicinal chemists seeking to optimize drug absorption and target binding.

Enhancement of Metabolic Stability

A primary reason for incorporating fluorine into drug candidates is to enhance their metabolic stability. The oxidative metabolism of aromatic rings, often mediated by cytochrome P450 (CYP) enzymes, is a common pathway for drug clearance in the body. This process typically involves the hydroxylation of a C-H bond.

The C-F bond, being significantly stronger than a C-H bond, is highly resistant to this enzymatic cleavage. By replacing a hydrogen atom at a metabolically vulnerable position with a fluorine atom, chemists can effectively "block" this metabolic pathway. This steric and electronic blockade increases the drug's half-life, improves its bioavailability, and can lead to a more consistent and predictable pharmacokinetic profile.

Applications in Drug Discovery: A Privileged Scaffold

The unique properties conferred by fluorine make fluorinated anilines highly valuable precursors, or "privileged fragments," in drug discovery. Their modulated basicity can improve cell permeability and target engagement, while enhanced metabolic stability leads to better drug exposure.

A prominent example is Gefitinib (Iressa) , a tyrosine kinase inhibitor used in the treatment of certain lung cancers. Gefitinib's structure incorporates a 3-chloro-4-fluoroaniline moiety.[15] X-ray crystallography studies have revealed that this substituted aniline ring fits snugly into a hydrophobic pocket of the target enzyme, the epidermal growth factor receptor (EGFR).[15] The fluorine atom, in particular, makes favorable interactions within this pocket, contributing to the drug's high potency and specificity.[15] The development of such targeted therapies highlights the critical role that fluorinated anilines play in modern medicinal chemistry.

Experimental Protocol: Synthesis of 4-Fluoroaniline via the Balz-Schiemann Reaction

The following is a representative, literature-based protocol for the classic synthesis of 4-fluoroaniline from 4-bromoaniline, illustrating the principles of the Balz-Schiemann reaction. (Note: This is an illustrative protocol. All laboratory work should be conducted with appropriate safety precautions and after consulting primary literature.)

Materials:

-

4-Bromoaniline

-

Fluoroboric acid (HBF₄, 50% aqueous solution)

-

Sodium nitrite (NaNO₂)

-

Diethyl ether

-

Sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid (HCl)

Procedure:

-

Diazotization: 4-Bromoaniline is dissolved in a mixture of fluoroboric acid and water, and cooled to 0-5 °C in an ice bath. A pre-cooled aqueous solution of sodium nitrite is added dropwise, keeping the temperature below 10 °C. The formation of the diazonium salt is observed as a precipitate.

-

Isolation of the Diazonium Salt: The resulting slurry is stirred in the cold for 30 minutes. The precipitated 4-bromobenzenediazonium fluoroborate is collected by vacuum filtration, washed with cold water, cold ethanol, and finally diethyl ether. The salt is then dried under vacuum.

-

Thermal Decomposition: The dry diazonium salt is heated gently in a flask. The decomposition begins, evolving nitrogen and boron trifluoride gases, and the product, 4-bromofluorobenzene, is distilled directly from the reaction mixture.

-

Work-up: The distilled product is washed with a saturated sodium bicarbonate solution to remove any acidic impurities, then with water. The organic layer is dried over anhydrous magnesium sulfate.

-

Final Conversion (Not shown in Balz-Schiemann for fluoroaniline): To obtain 4-fluoroaniline from the resulting 4-bromofluorobenzene, a subsequent nucleophilic substitution or cross-coupling reaction (e.g., Buchwald-Hartwig amination) would be required to replace the bromine with an amino group. The direct Balz-Schiemann reaction on an aminobenzoic acid, followed by a Curtius or Hofmann rearrangement, is an alternative pathway to directly access a fluoroaniline.

Conclusion

The history of fluorinated anilines is a testament to the power of synthetic innovation in driving scientific progress. From the landmark discovery of the Balz-Schiemann reaction, which first unlocked their practical synthesis, these molecules have become fundamental tools for scientists. The ability to strategically install a fluorine atom onto the aniline scaffold provides a powerful method for fine-tuning molecular properties—modulating basicity, blocking metabolic pathways, and enhancing binding affinity. As such, fluorinated anilines have secured their place as cornerstone building blocks in the design and synthesis of next-generation pharmaceuticals, agrochemicals, and advanced materials, and their importance will undoubtedly continue to grow.

References

- 1. Balz-Schiemann Reaction: Mechanism, Formula & Uses [allen.in]

- 2. testbook.com [testbook.com]

- 3. byjus.com [byjus.com]

- 4. scientificupdate.com [scientificupdate.com]

- 5. youtube.com [youtube.com]

- 6. A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor. (2023) | Zhangtao Zhou [scispace.com]

- 8. Aniline - Wikipedia [en.wikipedia.org]

- 9. 4-Fluoroaniline | C6H6FN | CID 9731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. pKa of Aniline [vcalc.com]

- 12. 2-Fluoroaniline manufacturers and suppliers in india [chemicalbook.com]

- 13. 3-Fluoroaniline price,buy 3-Fluoroaniline - chemicalbook [chemicalbook.com]

- 14. 2-Fluoroaniline | C6H6FN | CID 9584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Spectroscopic Characterization of 3-Fluoro-5-methoxyaniline

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic properties of 3-Fluoro-5-methoxyaniline (CAS No. 2339-58-4). As a key organic intermediate in the synthesis of complex molecules for pharmaceuticals and advanced materials, a thorough understanding of its structural and electronic characteristics is paramount.[1] This document synthesizes fundamental spectroscopic principles with data from analogous compounds to present a detailed interpretation of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule. While direct experimental spectra for this compound are not widely published, this guide offers a robust predictive analysis to aid researchers in its identification and utilization.

Introduction and Molecular Overview

This compound, with the molecular formula C₇H₈FNO and a molecular weight of 141.14 g/mol , is a substituted aniline derivative with significant potential in organic synthesis.[2][3] The strategic placement of a fluorine atom, a methoxy group, and an amino group on the benzene ring creates a unique electronic environment and provides multiple reactive sites. The fluorine atom can enhance metabolic stability and binding affinity in pharmaceutical compounds, while the amino and methoxy groups are versatile functional handles for a variety of organic transformations.[4]

Key Physicochemical Properties:

| Property | Value | Source |

| CAS Number | 2339-58-4 | PubChem[3] |

| Molecular Formula | C₇H₈FNO | PubChem[3] |

| Molecular Weight | 141.14 g/mol | PubChem[3] |

| Boiling Point | ~226.2 °C | ECHEMI[5] |

| Density | ~1.176 g/cm³ | ECHEMI[5] |

| Flash Point | ~90.6 °C | Understanding the Chemical Properties of this compound[6] |

Below is a diagram illustrating the molecular structure and numbering of this compound.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following sections predict the ¹H and ¹³C NMR spectra of this compound based on established substituent effects.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, and the methoxy protons. The chemical shifts are influenced by the electronic effects of the substituents. The amino group (-NH₂) is a strong electron-donating group, and the methoxy group (-OCH₃) is also electron-donating, which tend to shield the aromatic protons, shifting them upfield. Conversely, the fluorine atom is strongly electronegative and exerts an electron-withdrawing inductive effect, causing a deshielding effect (downfield shift), particularly on nearby protons.

Expected Chemical Shifts and Multiplicities:

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant(s) (J, Hz) | Rationale |

| -NH₂ | 3.5 - 4.5 | Broad singlet | - | The protons of the primary amine are exchangeable and often appear as a broad signal. The chemical shift can vary with solvent and concentration. |

| -OCH₃ | ~3.7 - 3.9 | Singlet | - | The three equivalent protons of the methoxy group will appear as a singlet. |

| Ar-H2 | ~6.2 - 6.4 | Doublet of doublets (or triplet) | JH-H ≈ 2-3 Hz, JH-F ≈ 2-3 Hz | This proton is ortho to the strongly donating amino group and meta to the methoxy and fluoro groups. |

| Ar-H4 | ~6.1 - 6.3 | Doublet of doublets | JH-H ≈ 2-3 Hz, JH-F ≈ 8-10 Hz | This proton is ortho to the fluoro group and will show a larger coupling constant with fluorine. It is also meta to the amino and methoxy groups. |

| Ar-H6 | ~6.0 - 6.2 | Doublet of doublets (or triplet) | JH-H ≈ 2-3 Hz, JH-F ≈ 2-3 Hz | This proton is situated between the two electron-donating groups (ortho to both), leading to significant shielding and an upfield shift. |

Experimental Protocol for ¹H NMR:

-

Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon skeleton. The chemical shifts of the aromatic carbons are significantly affected by the substituents. The amino and methoxy groups cause a strong upfield shift (shielding) for the ipso-carbons and the carbons ortho and para to them. The fluorine atom causes a large downfield shift (deshielding) of the carbon it is attached to (C-3) and also induces C-F coupling.

Expected Chemical Shifts and Couplings:

| Carbon(s) | Predicted Chemical Shift (δ, ppm) | C-F Coupling (JC-F, Hz) | Rationale |

| -OCH₃ | ~55 | - | Typical chemical shift for a methoxy group on an aromatic ring. |

| C-1 | ~148 | ~2-3 | The carbon attached to the amino group is deshielded by the nitrogen but shielded by the overall electron-donating nature. A small meta C-F coupling is expected. |

| C-2 | ~95 | ~2-3 | This carbon is ortho to the amino group and meta to both the fluoro and methoxy groups, resulting in significant shielding. |

| C-3 | ~164 | ~240-250 (¹JC-F) | The carbon directly bonded to fluorine will show a large one-bond C-F coupling constant and will be significantly deshielded. |

| C-4 | ~98 | ~10-12 | This carbon is ortho to the fluoro group and para to the amino group, leading to shielding. A two-bond C-F coupling is expected. |

| C-5 | ~162 | ~12-15 | The carbon attached to the methoxy group is deshielded by the oxygen. A two-bond C-F coupling is expected. |

| C-6 | ~102 | ~2-3 | This carbon is ortho to the amino and methoxy groups and meta to the fluoro group, leading to strong shielding. |

Experimental Protocol for ¹³C NMR:

-

Prepare a more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) than for ¹H NMR.

-

Acquire the spectrum on a 100 MHz or higher field NMR spectrometer.

-

Use proton decoupling to simplify the spectrum to singlets (unless C-F coupling is being specifically investigated).

-

A longer acquisition time may be necessary due to the lower natural abundance of ¹³C.

-

Process and reference the data as with the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected Characteristic IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Vibration Type |

| N-H (amine) | 3300 - 3500 | Medium-Strong | Symmetric and asymmetric stretching (two bands expected for a primary amine) |

| C-H (aromatic) | 3000 - 3100 | Medium-Weak | Stretching |

| C-H (aliphatic, -OCH₃) | 2850 - 3000 | Medium | Stretching |

| C=C (aromatic) | 1580 - 1620 | Medium-Strong | Ring stretching |

| N-H (amine) | 1550 - 1650 | Medium-Strong | Scissoring (bending) |

| C-O (ether) | 1200 - 1300 | Strong | Asymmetric stretching |

| C-F (aryl fluoride) | 1100 - 1250 | Strong | Stretching |

| C-O (ether) | 1000 - 1100 | Medium | Symmetric stretching |

| C-H (aromatic) | 700 - 900 | Strong | Out-of-plane bending (substitution pattern dependent) |

Experimental Protocol for IR Spectroscopy:

-

For a solid sample, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires placing a small amount of the sample directly on the crystal.

-

For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Record the spectrum using an FT-IR spectrometer, typically over the range of 4000 to 400 cm⁻¹.

-

Perform a background scan and subtract it from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its structural elucidation. For this compound, the molecular ion peak (M⁺) is expected at an m/z corresponding to its molecular weight.

Expected Fragmentation Pattern:

The fragmentation of this compound upon electron ionization would likely proceed through several key pathways.

Caption: Predicted major fragmentation pathways for this compound.

-

Molecular Ion (M⁺): The most intense peak in the high m/z region is expected to be the molecular ion peak at m/z = 141.[3]

-

Loss of a Methyl Radical ([M-15]⁺): A common fragmentation pathway for methoxy-substituted aromatics is the loss of a methyl radical (•CH₃) from the methoxy group, which would result in a fragment at m/z = 126.

-

Loss of Carbon Monoxide ([M-15-28]⁺): The fragment at m/z = 126 could further lose a molecule of carbon monoxide (CO) to give a fragment at m/z = 98.

-

Loss of Hydrogen Cyanide ([M-27]⁺): Anilines can undergo fragmentation by losing hydrogen cyanide (HCN) from the aromatic ring and the amino group, leading to a fragment at m/z = 114.

Experimental Protocol for Mass Spectrometry:

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or liquids, or through a gas chromatograph (GC-MS) for volatile samples.

-

Ionize the sample using a suitable technique, such as Electron Ionization (EI) for fragmentation analysis.

-

Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Record the mass spectrum, which is a plot of relative ion abundance versus m/z ratio.

Conclusion

The spectroscopic characterization of this compound is crucial for its effective use in research and development. This guide provides a detailed predictive analysis of its ¹H NMR, ¹³C NMR, IR, and MS spectra. By understanding the expected spectral features, researchers can confidently identify and assess the purity of this important synthetic intermediate, facilitating its application in the development of novel pharmaceuticals and functional materials.

References

Methodological & Application

Application Note: Regioselective Electrophilic Substitution of 3-Fluoro-5-methoxyaniline for Pharmaceutical Scaffolds

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Fluoro-5-methoxyaniline is a key building block in modern organic synthesis, particularly valued in the pharmaceutical and agrochemical industries.[1] Its unique substitution pattern—featuring a strongly activating amino group, a strongly activating methoxy group, and a deactivating but ortho-para directing fluoro group—presents a nuanced challenge in controlling the regioselectivity of electrophilic aromatic substitution (EAS). Mastering the reactivity of this scaffold allows for the efficient construction of complex molecular architectures found in numerous active pharmaceutical ingredients (APIs).[1] This guide provides a detailed exploration of the electronic factors governing its reactivity and offers robust protocols for key electrophilic substitution reactions.

Decoding the Reactivity Profile: A Triad of Influences

The outcome of any electrophilic aromatic substitution on this compound is determined by the complex interplay between its three substituents. Understanding their individual and collective directing effects is paramount for predicting and controlling reaction outcomes.

-

Amino Group (-NH₂): A powerful activating group and an ortho, para-director. It dramatically increases the electron density of the aromatic ring through a strong positive mesomeric effect (+M), making the ring highly nucleophilic.

-

Methoxy Group (-OCH₃): Also a strong activating group and an ortho, para-director due to its +M effect.[2] It donates lone-pair electrons to the ring, enhancing reactivity.

-

Fluoro Group (-F): An anomalous case. It is a deactivating group due to its strong negative inductive effect (-I), which withdraws electron density through the sigma bond. However, it is an ortho, para-director because of a competing, albeit weaker, +M effect where its lone pairs are donated to the ring.[3][4][5]

Predicting Regioselectivity: The positions C2, C4, and C6 are activated for electrophilic attack.

-

C2: Ortho to both the -NH₂ and -OCH₃ groups. This position is electronically very rich and highly activated.

-

C4: Para to the -NH₂ group and ortho to the -F group. This position is also strongly activated.

-

C6: Ortho to the -NH₂ group and ortho to the -F group. This position is activated, but the proximity to the electronegative fluorine makes it slightly less favorable than C4.

The powerful activating effects of the amino and methoxy groups dominate, making the positions ortho and para to them the most probable sites for substitution.[2][6][7][8] The final regiochemical outcome often depends on the steric bulk of the electrophile and the precise reaction conditions.

General Protocol Considerations: The Role of Amine Protection

The high reactivity of the aniline amino group can lead to undesirable side reactions, such as oxidation or polysubstitution. Furthermore, in reactions like Friedel-Crafts acylation, the basic amino group can react with the Lewis acid catalyst, deactivating the ring entirely.[9]

To mitigate these issues, the amino group is often temporarily protected, most commonly as an acetamide. This is achieved through acetylation.[10]

Why Acetylation is Crucial:

-

Moderates Reactivity: The acetamido group (-NHCOCH₃) is still an activating ortho, para-director, but it is significantly less powerful than the amino group. This helps prevent polysubstitution and allows for more controlled, selective reactions.

-

Prevents Catalyst Deactivation: The amide nitrogen is much less basic than the amine nitrogen, preventing adverse reactions with Lewis acid catalysts.[9]

-

Prevents Oxidation: The protected amine is more resistant to oxidation, which is a common side reaction during nitration.

The acetyl group can be easily removed later by acid or base hydrolysis to regenerate the amine.

Protocols for Key Electrophilic Substitutions

A. Acetylation (Amine Protection)

This protocol converts the highly reactive aniline into a more manageable acetamide.

Protocol:

-

Setup: In a flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in glacial acetic acid.

-

Reagent Addition: Slowly add acetic anhydride (1.1 eq) to the solution while stirring. An initial exothermic reaction may be observed.[9]

-

Reaction: Gently warm the mixture for 10-15 minutes to ensure complete reaction.

-

Isolation: Pour the warm solution into a beaker of cold water with vigorous stirring. The N-(3-fluoro-5-methoxyphenyl)acetamide product will precipitate.

-

Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. Recrystallization from an ethanol/water mixture can be performed if higher purity is needed.[10]

B. Bromination

Bromination introduces a bromine atom, a versatile handle for further functionalization via cross-coupling reactions.[11] Using a mild brominating agent like N-bromosuccinimide (NBS) is recommended to prevent over-reaction.

Protocol (on protected aniline):

-

Setup: Dissolve N-(3-fluoro-5-methoxyphenyl)acetamide (1.0 eq) in a suitable solvent such as acetic acid or DMF in a flask protected from light.

-

Reagent Addition: Add N-bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise to the solution at room temperature.

-

Reaction: Stir the mixture at room temperature for 1-3 hours, monitoring the reaction progress by TLC.

-

Workup: Once the reaction is complete, pour the mixture into water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with sodium thiosulfate solution to remove any remaining bromine, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

C. Nitration

Nitration is a foundational reaction for introducing a nitro group, which can then be reduced to an amine, enabling further diversification. Direct nitration of anilines is often problematic, making the use of the protected acetamide essential.[12][13]

Protocol (on protected aniline):

-

Setup: Dissolve N-(3-fluoro-5-methoxyphenyl)acetamide (1.0 eq) in glacial acetic acid and cool the mixture in an ice bath to 0-5 °C.

-

Nitrating Mixture: Separately, prepare a nitrating mixture by carefully adding concentrated nitric acid (1.1 eq) to a small amount of concentrated sulfuric acid, keeping the temperature low.

-

Reagent Addition: Add the cold nitrating mixture dropwise to the acetamide solution, ensuring the temperature does not rise above 10 °C.

-

Reaction: Stir the reaction at low temperature for 30-60 minutes.

-

Workup: Carefully pour the reaction mixture over crushed ice to precipitate the nitrated product.

-

Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry. The product is typically a mixture of ortho- and para-isomers, which may require chromatographic separation.

| Reaction | Electrophile | Typical Reagents | Key Conditions | Expected Major Product(s) |

| Acetylation | Acetyl cation (CH₃CO⁺) | Acetic Anhydride (Ac₂O), Acetic Acid | Mild heating | N-(3-fluoro-5-methoxyphenyl)acetamide |

| Bromination | Bromonium ion (Br⁺) | N-Bromosuccinimide (NBS), Acetic Acid | Room Temperature | 4-Bromo-3-fluoro-5-methoxyaniline (after deprotection) |

| Nitration | Nitronium ion (NO₂⁺) | HNO₃, H₂SO₄, Acetic Acid | 0-10 °C | 4-Nitro-3-fluoro-5-methoxyaniline (after deprotection) |

Applications in Drug Discovery

The substituted this compound derivatives are valuable intermediates in the synthesis of APIs. The strategic placement of fluoro and methoxy groups can enhance metabolic stability, binding affinity, and other pharmacokinetic properties. For instance, fluorinated anilines are core components in various kinase inhibitors and other targeted therapies. The ability to selectively introduce additional functionality through the protocols described above opens a pathway to novel compound libraries for drug screening and development.[1][14]

Conclusion

The electrophilic substitution of this compound is a study in controlled reactivity. By understanding the directing effects of the resident functional groups and employing a robust amine protection strategy, researchers can selectively functionalize this versatile building block. The protocols outlined in this guide provide a reliable foundation for synthesizing a wide range of substituted aniline derivatives, paving the way for innovations in medicinal chemistry and materials science.

References

- 1. nbinno.com [nbinno.com]

- 2. organicchemistrytutor.com [organicchemistrytutor.com]

- 3. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 4. Aromatic Electrophilic Substitution [employees.csbsju.edu]

- 5. Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 6. Directing Effects | ChemTalk [chemistrytalk.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. m.youtube.com [m.youtube.com]

- 9. benchchem.com [benchchem.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 3-Bromo-5-fluoro-4-methoxyaniline | 875664-44-1 | Benchchem [benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. jelsciences.com [jelsciences.com]

The Strategic deployment of 3-Fluoro-5-methoxyaniline in the Synthesis of Advanced Pharmaceuticals

This technical guide provides an in-depth exploration of the versatile applications of 3-Fluoro-5-methoxyaniline in the synthesis of contemporary pharmaceuticals. This uniquely substituted aniline serves as a critical building block for medicinal chemists, offering a combination of electronic and steric properties that are highly advantageous in the design of targeted therapies. We will delve into the rationale behind its use, detailed synthetic protocols for key pharmaceutical classes, and the underlying chemical principles that govern its reactivity.

Introduction: The Significance of Fluorine and Methoxy Moieties in Drug Design

The strategic incorporation of fluorine atoms and methoxy groups into pharmaceutical scaffolds is a well-established strategy in modern drug discovery. The fluorine atom, with its high electronegativity and small size, can profoundly influence a molecule's metabolic stability, binding affinity, and pharmacokinetic profile by blocking sites of metabolism and altering electronic properties. The methoxy group, an electron-donating substituent, can modulate a compound's solubility, lipophilicity, and hydrogen-bonding capacity, thereby impacting its absorption, distribution, metabolism, and excretion (ADME) properties.

This compound presents a unique constellation of these features on a reactive aniline core, making it a valuable synthon for a range of complex molecules, particularly in the realm of kinase inhibitors and other targeted therapies.[1]

Application in the Synthesis of Kinase Inhibitors: The Case of Osimertinib Analogs

Kinase inhibitors have revolutionized the treatment of various cancers. The aniline moiety is a common feature in many of these drugs, often serving as a key pharmacophore that interacts with the hinge region of the kinase active site. The substitution pattern on the aniline ring is crucial for achieving high potency and selectivity.

While various substituted anilines are employed in the synthesis of the third-generation EGFR inhibitor Osimertinib, the use of a 3-fluoro-5-methoxy substituted aniline provides a clear example of how this building block can be integrated into the synthesis of potent kinase inhibitors. The following is a representative synthetic approach.

Rationale for Use

The 3-fluoro and 5-methoxy substituents on the aniline ring in this context serve several purposes:

-

Modulation of pKa: The electron-withdrawing fluorine atom lowers the pKa of the aniline nitrogen, which can fine-tune its basicity and interaction with the target protein.

-

Metabolic Stability: The fluorine atom can block potential sites of oxidative metabolism on the aromatic ring, leading to an improved pharmacokinetic profile.

-